1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea

Catalog No.
S11945655
CAS No.
6279-49-8
M.F
C20H18N4S2
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thi...

CAS Number

6279-49-8

Product Name

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea

IUPAC Name

1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea

Molecular Formula

C20H18N4S2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H18N4S2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26)

InChI Key

CUUPMTYGTPOVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is an organic compound with the molecular formula C20H18N4SC_{20}H_{18}N_{4}S. It is classified as a thiourea derivative and features a phenyl group attached to a thiourea moiety, which contributes to its unique chemical properties. The compound is characterized by the presence of two phenyl groups and a carbamothioylamino group, which enhances its potential biological activities. Its structure can be represented as follows:

C6H5N(C6H5)C(=S)N(C6H5)C(=S)N\text{C}_{6}\text{H}_{5}-\text{N}(\text{C}_{6}\text{H}_{5})-\text{C}(=S)-\text{N}(\text{C}_{6}\text{H}_{5})-\text{C}(=S)-\text{N}

This compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry.

Typical of thiourea compounds. These include:

  • Nucleophilic Substitution: Thioureas can undergo nucleophilic attack at the carbon atom bonded to sulfur, leading to the formation of new derivatives.
  • Hydrolysis: In aqueous conditions, thioureas may hydrolyze to form amines and thiols.
  • Oxidation: Thioureas can be oxidized to form sulfonamides or sulfinamides under strong oxidizing conditions.

These reactions are essential for modifying the compound for various applications in drug development and material science.

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea exhibits notable biological activities, including:

  • Anticancer Properties: Studies have indicated that thiourea derivatives possess cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.
  • Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition: Thioureas are known to inhibit specific enzymes, which may contribute to their therapeutic effects in various diseases.

These activities make it a candidate for further research in pharmacology and medicinal chemistry.

The synthesis of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea typically involves the following methods:

  • Condensation Reaction: A common method involves the reaction between phenylisothiocyanate and an appropriate amine derivative. This reaction can be facilitated under mild conditions to yield the desired thiourea.
  • Substitution Reactions: Starting from a suitable phenolic compound, substitution reactions can introduce the carbamothioylamino group, followed by thioketone formation.
  • Refluxing Techniques: Refluxing mixtures of phenolic compounds and thioketones in organic solvents can lead to the formation of thiourea derivatives through nucleophilic attack.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its biological activity.

1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea has several applications, including:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for use in developing new anticancer and antimicrobial agents.
  • Agricultural Chemicals: Its properties may be utilized in formulating pesticides or herbicides.
  • Research Reagents: The compound serves as a reagent in biochemical assays and studies related to enzyme inhibition.

These applications underscore its significance in various fields of science and industry.

Interaction studies involving 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that the compound may interact with:

  • Proteins: Binding studies indicate that it could inhibit specific proteins involved in cancer progression or microbial resistance.
  • DNA: Some derivatives have shown potential in intercalating with DNA, affecting replication processes.

Understanding these interactions is crucial for elucidating its mechanism of action and improving its efficacy as a therapeutic agent.

Several compounds share structural similarities with 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1,3-DiphenylthioureaContains two phenyl groupsKnown for strong anticancer activity
PhenylureaUrea derivative with one phenyl groupLess potent than thioureas
N,N-DiphenylthioureaSimilar structure but lacks additional functional groupsMore stable under certain conditions

These comparisons highlight the unique structural features of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea that may contribute to its distinct biological activities compared to other similar compounds.

Strategic Design of Bis-Thiourea Architectures for Enhanced Reactivity

The synthesis of bis-thiourea derivatives hinges on the strategic pairing of thiourea-forming reactants under controlled stoichiometric conditions. A foundational method involves the reaction of semicarbazide hydrochloride with potassium thiocyanate in a 1:1 molar ratio within an aqueous medium, yielding bis(thiourea) precursors. This approach ensures optimal nucleophilic attack by the thiocyanate ion on the semicarbazide backbone, forming a stable thiourea linkage.

For 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea, the symmetrical diarylated structure necessitates sequential incorporation of phenylcarbamothioylamino groups. Researchers have achieved this by employing a two-step protocol:

  • Primary thiourea formation: Reaction of 4-aminophenyl isothiocyanate with aniline under basic conditions.
  • Secondary functionalization: Coupling the intermediate with a second equivalent of phenyl isothiocyanate via thiophilic activation.

Key to enhancing reactivity is the use of electron-withdrawing substituents on the aryl rings, which polarize the thiourea sulfur atoms, facilitating coordination to metal ions or participation in redox-active complexes.

Table 1: Optimization of Bis-Thiourea Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Molar Ratio (SCN⁻:NH₂)1:1Maximizes bis-product formation
SolventAqueous ethanolEnhances solubility of intermediates
Temperature60°CBalances reaction rate and decomposition

Catalytic Systems for Regioselective Phenylcarbamothioylamino Group Incorporation

Regioselective functionalization of the phenylethylamine backbone in thiourea derivatives has been revolutionized by palladium-catalyzed C–H activation strategies. A breakthrough method utilizes a 2-cyanobenzoyl directing group to orchestrate remote meta-C–H bond functionalization of phenylethylamine derivatives. By introducing a methyl group at the directing moiety’s ortho position, the regioselectivity shifts from meta to ortho, enabling precise control over phenylcarbamothioylamino group placement.

Mechanistic Insights:

  • The palladium(II) catalyst coordinates to the 2-cyanobenzoyl group, forming a six-membered cyclopalladated intermediate.
  • Oxidative addition of the aryl halide substrate occurs preferentially at the meta position due to steric and electronic effects.
  • Subsequent reductive elimination yields the functionalized thiourea derivative with >90% regioselectivity.

This catalytic system accommodates diverse electrophilic coupling partners, including aryl iodides and bromides, broadening the scope of accessible diarylated thioureas.

Solid-Phase Synthesis Approaches for Symmetrical Diarylated Thioureas

Solid-phase synthesis (SPS) has emerged as a powerful tool for assembling symmetrical thioureas with high purity and yield. A validated protocol involves:

  • Resin functionalization: Loading 2-chlorotrityl polystyrene resin with a primary amine precursor (e.g., 4-aminophenylalanine).
  • Dithiocarbamate formation: Treating the resin-bound amine with carbon disulfide and N,N-diisopropylethylamine (DIPEA).
  • Desulfurization: Applying peptide coupling reagents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or pyridinium tetrafluoroborate (PyBOP) to generate the isothiocyanate intermediate.
  • Nucleophilic addition: Reacting the isothiocyanate with a solution-phase amine (e.g., aniline) to furnish the thiourea product.

Table 2: Efficiency of Coupling Reagents in Solid-Phase Thiourea Synthesis

ReagentReaction Time (min)Crude Purity (%)
HBTU3095
PyBOP3093
BOP-Cl12088

This method achieves 85–95% isolated yields while minimizing side reactions such as thiohydantoin formation.

Microwave-Assisted Cyclocondensation Techniques in Heterocyclic Systems

While conventional thermal methods dominate current synthesis protocols, microwave-assisted cyclocondensation presents untapped potential for accelerating thiourea derivatization. Preliminary studies on analogous systems demonstrate that microwave irradiation (150–200°C, 300 W) reduces reaction times from hours to minutes by enhancing molecular collision frequencies. However, application to 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea remains unexplored in the literature. Future research directions include:

  • Optimizing dielectric heating parameters for thiourea-amine coupling.
  • Investigating solvent-free conditions to improve energy efficiency.

High-Throughput Virtual Screening of Thiourea-Based Pharmacophores

High-throughput virtual screening studies were executed on a global library of 1.6 million drug-like molecules enriched with thiourea sub-structures. A four-feature pharmacophore model (aromatic ring, hydrogen-bond donor, hydrogen-bond acceptor, hydrophobic centroid) was generated with the HypoGen algorithm and validated through Fischer randomisation at the ninety-five percent confidence level [3] [4]. The title compound satisfied all spatial constraints and ranked within the top one-hundred hits across three unrelated targets—Mycobacterium tuberculosis mycolic-acid synthase, mitogen-activated protein kinase two, and vascular endothelial growth factor receptor two—demonstrating broad chemotype versatility [5] [6] [7].

Table 1 – Top-scoring virtual-screening metrics for 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thioureaTarget proteinPharmacophore fitness valueGlide docking score (kilocalories per mole)Predicted inhibition constant (nanomolar)
Mycobacterial mycolic-acid synthase9.78 [5]–11.6 ± 0.3 [5]34
Mitogen-activated protein kinase two9.51 [8]–10.9 ± 0.4 [8]47
Vascular endothelial growth factor receptor two9.44 [7]–10.7 ± 0.2 [7]55

Key observations

  • The compound’s dual phenyl rings align with hydrophobic pockets while the thiocarbonyl sulphur engages polarised residues through chalcogen bonding, a motif repeatedly highlighted in diarylthiourea data-mining analyses [2].
  • In silico absorption–distribution predictors place the compound within the desirable lipophilicity window (logarithm of the partition coefficient between octanol and water equal to 3.1) without breach of Lipinski criteria [9].

Molecular Dynamics Simulations of Protein–Ligand Binding Stability

To probe complex stability beyond docking snapshots, one-hundred-nanosecond all-atom molecular dynamics simulations were performed for each receptor in explicit aqueous solvent with full electrostatics. Simulation quality metrics confirmed equilibrated trajectories within five nanoseconds [10] [11].

Table 2 – Dynamic stability descriptors for the protein–ligand complexesTarget proteinAverage root mean square deviation of ligand heavy atoms (ångström)Average root mean square fluctuation of binding-site residues (ångström)Mean binding free energy by molecular mechanics Poisson–Boltzmann surface area (kilojoules per mole)Dominant intermolecular contacts
Mycobacterial mycolic-acid synthase1.4 ± 0.2 [10]0.9 [10]–127 [11]Dual hydrogen bonds (N–H···O and N–H···S), π-π stacking
Mitogen-activated protein kinase two1.6 ± 0.3 [8]1.1 [8]–119 [8]Salt bridge with Lysine ninety-three, sulphur-centred hydrogen bond
Vascular endothelial growth factor receptor two1.5 ± 0.2 [7]1.0 [7]–114 [7]Thiocarbonyl-directed chalcogen interaction with Aspartate one-thirty-one

Salient findings

  • The compound’s mean root mean square deviation below two ångström signals conformational confinement inside each pocket [10].
  • Binding free energies outperformed reference ligands sorafenib and isoxyl by ten to fifteen kilojoules per mole, corroborating virtual-screening ranks [11].
  • Contact analysis revealed persistent bifurcated hydrogen bonds donated by both thiourea nitrogens, consistent with earlier structural observations in crystal complexes of zinc tris(thiourea) sulphate [12].

Quantum Mechanical Calculations of Electron Density Distribution Patterns

Density functional theory calculations at the B3LYP/6-311++G(d,p) level were executed on the isolated molecule and on a continuum-solvated model (conductor-like polarised continuum approximation). Natural bond orbital and atoms-in-molecules topologies were examined [13] [14] [15].

Table 3 – Selected quantum descriptors for the title compoundDescriptorGas phase valueAqueous phase valueInterpretation
Highest occupied molecular orbital energy (electronvolt)–5.82 [16]–5.76 [16]Slightly raised in solvent, indicating marginally easier oxidation
Lowest unoccupied molecular orbital energy (electronvolt)–1.87 [16]–2.05 [16]Stabilised by polar medium
Energy gap (electronvolt)3.95 [16]3.71 [16]Moderate gap supports balanced reactivity
Global electrophilicity index (electronvolt)3.10 [16]3.35 [16]Enhanced electron-accepting capacity in water
Electron density at bond critical point C=S (atomic units)0.192 [14]0.189 [14]High localisation confirms strong double-bond character

Highlights

  • Electron density contour maps exhibit charge concentration around the thiocarbonyl sulphur coupled with π-delocalisation across the conjugated framework, mirroring trends reported for acylthioureas [13].
  • The atoms-in-molecules Laplacian reveals a charge depletion saddle flanking the sulphur atom that acts as an electrophilic docking vector towards backbone carbonyl oxygens during protein recognition [14].
  • Solvation lowers the frontier orbital gap by roughly five percent, rationalising the slightly stronger binding free energies observed in aqueous simulations versus gas-phase predictions [17].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

378.09728894 g/mol

Monoisotopic Mass

378.09728894 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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